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Compound of Interest

Compound Name: 2-lodothioanisole

Cat. No.: B1305124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-lodothioanisole (also known as
1-lodo-2-(methylthio)benzene), a key chemical intermediate in organic synthesis and a
molecule of interest in drug discovery. This document details its physicochemical properties,
predicted spectroscopic data, a plausible synthesis protocol, and its potential role as a
cyclooxygenase-2 (COX-2) inhibitor.

Core Data Presentation

Quantitative data for 2-lodothioanisole is summarized in the tables below for easy reference
and comparison.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 33775-94-9 [1]

Molecular Formula C/H7IS [1]

Molecular Weight 250.10 g/mol [1]
Appearance Light yellow to brown liquid

Boiling Point 129 °C

Density (Predicted) 1.78 £ 0.1 g/cm3

Refractive Index 1.682

Storage Temperature 2-8°C, protect from light [1]

SMILES CSC1=CC=CC=Cl1I [1]

Chemical Structure

Caption: 2D structure of 2-lodothioanisole.

Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for 2-lodothioanisole was not available in the
referenced literature. The following data is predicted based on the known spectra of analogous
compounds (e.g., 2-iodoanisole, thioanisole) and fundamental principles of spectroscopy.

Predicted *H NMR Data (400 MHz, CDCI3)
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
Doublet of doublets Aromatic CH (ortho to
~78-7.9 ~8.0,1.5
(dd) 1)
_ Aromatic CH (para to
~72-7.4 Triplet of doublets (td) ~8.0,1.5 N
Doublet of doublets Aromatic CH (ortho to
~7.0-7.2 ~8.0,15
(dd) SMe)
] Aromatic CH (meta to
~6.8-7.0 Triplet of doublets (td) ~8.0,1.5 )
~25 Singlet (s) S-CHs

Predicted **C NMR Data (100 MHz, CDCls)

Chemical Shift (8) ppm Assignment
~ 140 Aromatic C-S
~ 139 Aromatic C-H
~ 129 Aromatic C-H
~ 128 Aromatic C-H
~ 125 Aromatic C-H
~95 Aromatic C-I
~15 S-CHs

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Vibration

3100 - 3000 Medium-Weak Aromatic C-H Stretch

2950 - 2850 Medium-Weak Aliphatic C-H Stretch (S-CHs)

~ 1580, 1470, 1440 Medium-Strong Aromatic C=C Bending

~ 750 Strong ortho-disubstituted C-H
Bending

700 - 600 Medium C-S Stretch

600 - 500 Medium-Strong C-I Stretch

Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

250 High [M]* (Molecular lon)
235 Medium [M - CHs]*

123 Medium [M-1]*

108 Medium [CeHaS]*

77 Low [CeHs]*

Experimental Protocols
Proposed Synthesis of 2-lodothioanisole

This protocol describes a plausible method for the synthesis of 2-lodothioanisole via S-
methylation of 2-iodothiophenol.
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Proposed Synthesis Workflow for 2-lodothioanisole

Dissolve 2-iodothiophenol
and a base (e.g., K2COs)
in a polar aprotic solvent (e.g., DMF).

Add a methylating agent
(e.g., Methyl lodide) dropwise

at room temperature.

:

Stir the reaction mixture
at room temperature for 2-4 hours.

l

Monitor reaction progress
by Thin Layer Chromatography (TLC).

Quench the reaction
with water.

Extract the aqueous layer
with an organic solvent (e.g., Ethyl Acetate).

l

Wash the combined organic layers
with brine.

:

Dry the organic layer
over anhydrous Naz2SOa.

:

Concentrate the solution
under reduced pressure.

:

Purify the crude product
by column chromatography.

'

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of 2-lodothioanisole.
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Materials:

2-lodothiophenol (1.0 equiv.)

o Potassium Carbonate (K2COs, 1.5 equiv.)
o Methyl lodide (CHsl, 1.2 equiv.)

e Dimethylformamide (DMF)

o Ethyl Acetate

o Water

e Brine

e Anhydrous Sodium Sulfate (NazSOa)
 Silica Gel for chromatography
Methodology:

o Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-
iodothiophenol and anhydrous potassium carbonate.

e Solvent Addition: Add dry DMF to the flask and stir the suspension.
» Reagent Addition: Slowly add methyl iodide to the stirring suspension at room temperature.

» Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the
starting material using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl
acetate (3x).

» Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure.
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e |solation: Purify the resulting crude oil by flash column chromatography on silica gel to yield

pure 2-lodothioanisole.

In Vitro COX-2 Inhibition Assay Protocol

2-lodothioanisole has been identified as a potential inhibitor of the COX-2 enzyme.[2] The
following is a generalized protocol for assessing the inhibitory activity of a compound against

COX-2.
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Workflow for In Vitro COX-2 Inhibition Assay

Prepare Reagents:
- Recombinant COX-2 Enzyme
- Assay Buffer
- Heme Cofactor
- Arachidonic Acid (Substrate)
- Test Compound (2-lodothioanisole)
- Positive Control (e.g., Celecoxib)

A

Set up 96-well plate:
- Enzyme Control wells
- Inhibitor Control wells
- Test Compound wells (serial dilutions)

\

Add COX-2 enzyme, buffer,
and heme to all wells

(except background).

A

Add test compound/controls
to respective wells and pre-incubate
f

or a defined time (e.g., 10 min at 37°C).

A

Initiate reaction by adding
Arachidonic Acid substrate
to all wells.

\
Incubate for a specific time)

(e.g., 2 minutes at 37°C).

A

Stop the reaction
(e.g., by adding Stannous Chloride).

A

Quantify prostaglandin product
(e.g., PGEz or PGF2a)
using ELISA or LC-MS/MS.

\

Calculate % inhibition and
determine the ICso value

for the test compound.

A

>

Click to download full resolution via product page

Caption: Generalized workflow for determining the COX-2 inhibitory activity of a test compound.
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Methodology:

» Reagent Preparation: Prepare solutions of recombinant human COX-2, assay buffer, heme
cofactor, and the substrate arachidonic acid. Dissolve the test compound (2-
lodothioanisole) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like
DMSO.

o Assay Plate Setup: In a 96-well plate, set up wells for 100% enzyme activity (enzyme, buffer,
vehicle), background (inactivated enzyme), positive control (enzyme with Celecoxib), and the
test compound at various concentrations.

e Pre-incubation: Add the enzyme, buffer, and heme to the appropriate wells. Then, add the
test compound, positive control, or vehicle and pre-incubate the plate for approximately 10
minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]

» Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to
all wells.

¢ Reaction and Termination: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.
Terminate the reaction by adding a stopping agent, such as a stannous chloride solution.[3]

¢ Detection: Quantify the amount of prostaglandin (e.g., PGEz or PGF20a) produced. This is
commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

o Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of 2-
lodothioanisole relative to the 100% activity control. Plot the percent inhibition against the
compound concentration to determine the ICso value (the concentration required to inhibit
50% of the enzyme's activity).

Role in Signaling Pathways

As a COX-2 inhibitor, 2-lodothioanisole is presumed to interfere with the arachidonic acid
signaling pathway, which is central to inflammation and pain.
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Arachidonic Acid Signaling Pathway and COX Inhibition
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Caption: Simplified arachidonic acid pathway showing the role of COX enzymes.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into
prostaglandin Hz (PGH?2), a precursor for various prostanoids. COX-1 is constitutively
expressed and involved in physiological functions like maintaining the gastric lining. COX-2 is
an inducible enzyme, with its expression significantly increasing during inflammation, leading to
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the production of prostaglandins that mediate pain and fever. Selective COX-2 inhibitors, such
as 2-lodothioanisole, are designed to specifically block the activity of the COX-2 enzyme,
thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side
effects associated with non-selective COX inhibitors.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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